molecular formula C3H7Br B146610 1-Bromopropane-3,3,3-d3 CAS No. 61809-88-9

1-Bromopropane-3,3,3-d3

Cat. No.: B146610
CAS No.: 61809-88-9
M. Wt: 126.01 g/mol
InChI Key: CYNYIHKIEHGYOZ-FIBGUPNXSA-N
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Description

1-Bromopropane-3,3,3-d3, also known as this compound, is a deuterated compound with the molecular formula CD3CH2CH2Br. This compound is a stable isotope-labeled analog of 1-bromopropane, where the three hydrogen atoms on the terminal carbon are replaced with deuterium atoms. It is commonly used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromopropane-3,3,3-d3 can be synthesized through the bromination of propyl-3,3,3-d3 alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

In industrial settings, the production of propyl bromide-3,3,3-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and isotopic purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Bromopropane-3,3,3-d3 undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile, such as hydroxide (OH^-), cyanide (CN^-), or alkoxide (RO^-).

    Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium alkoxides (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted propanes, such as propanol, propanenitrile, and propyl ethers.

    Elimination: The major product is propene.

Scientific Research Applications

1-Bromopropane-3,3,3-d3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies. The deuterium atoms allow for the tracking of molecular transformations and the study of isotope effects.

    Biology: It is employed in metabolic studies to investigate the pathways and rates of biochemical reactions involving brominated compounds.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of brominated drugs.

    Industry: It is utilized in the development of new materials and the synthesis of deuterated compounds for various applications

Mechanism of Action

The mechanism of action of propyl bromide-3,3,3-d3 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The deuterium atoms in propyl bromide-3,3,3-d3 can influence the reaction rates and pathways due to the isotope effect .

Comparison with Similar Compounds

1-Bromopropane-3,3,3-d3 can be compared with other deuterated and non-deuterated alkyl bromides:

    1-Bromopropane: The non-deuterated analog of propyl bromide-3,3,3-d3. It has similar chemical properties but lacks the isotope labeling, making it less useful for certain research applications.

    1-Bromobutane-4,4,4-d3: Another deuterated alkyl bromide with deuterium atoms on the terminal carbon.

    1-Bromobutane: The non-deuterated analog of 1-bromobutane-4,4,4-d3.

This compound stands out due to its specific deuterium labeling, which makes it a valuable tool in various scientific studies .

Properties

IUPAC Name

3-bromo-1,1,1-trideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481955
Record name Propyl bromide-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61809-88-9
Record name Propyl bromide-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61809-88-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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